molecular formula C16H9F5N2OS B7549834 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B7549834
M. Wt: 372.3 g/mol
InChI Key: ABXNBFSEPQBKSB-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with difluorophenyl and trifluoromethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5N2OS/c17-9-1-6-12(13(18)7-9)14-8-25-15(23-14)22-10-2-4-11(5-3-10)24-16(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNBFSEPQBKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,4-difluoroacetophenone can react with thiourea under acidic conditions to form the thiazole core.

  • Substitution Reactions: : The introduction of the trifluoromethoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazole intermediate with 4-(trifluoromethoxy)aniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,4-Difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Lacks the trifluoromethoxyphenyl group, which may alter its biological activity and chemical properties.

    N-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: Lacks the difluorophenyl group, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the difluorophenyl and trifluoromethoxyphenyl groups in 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine imparts unique chemical and biological properties. This dual substitution enhances its potential as a versatile compound in medicinal chemistry and other scientific research areas.

This detailed overview provides a comprehensive understanding of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, covering its synthesis, reactions, applications, and unique characteristics

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